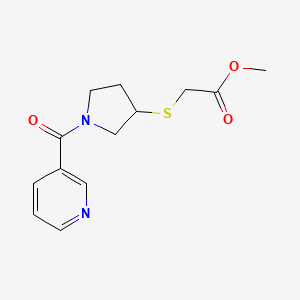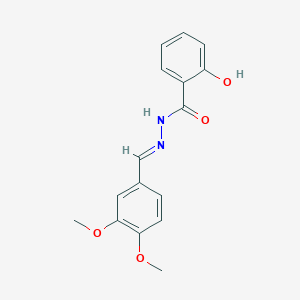
N'-(3,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of “N’-(3,4-dimethoxybenzylidene)furan-2-carbohydrazide” involves the reaction of 3,4-dimethoxybenzaldehyde and 2-aminobenzamide in the presence of acetic acid and ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as FTIR, 1H NMR, 13C NMR, and MS, and confirmed by single crystal X-ray diffraction . Quantum chemical calculations including molecular geometry, intermolecular H-bonds, and vibrational frequencies have been carried out to explain stability and geometry .Scientific Research Applications
Molecular Geometry and Structural Analysis
The compound has been synthesized and its molecular structure characterized by various techniques such as FTIR, 1H NMR, 13C NMR, and MS, confirmed by single crystal X-ray diffraction . Quantum chemical calculations, including molecular geometry, intermolecular hydrogen bonds, and vibrational frequencies, have been carried out to explain stability and geometry using DFT/B3LYP in conjunction with a 6-311+G(d,p) basis set . This application is crucial in understanding the compound’s potential interactions and stability in various environments.
Computational Chemistry
Computational analysis has predicted that the E/E-dimer of the observed E-isomer has significantly stronger intermolecular hydrogen bonding in solution rather than in the gaseous state . This insight is valuable for computational chemists who are modeling the behavior of such compounds in different states and could lead to the development of new materials or drugs.
Synthesis of Novel Mannich Bases
The compound has been used as a precursor in the synthesis of novel Mannich bases . Instead of formaldehyde, other aliphatic or aromatic aldehydes or ketones can be employed, with the amine used being ammonia or primary or secondary aliphatic amine. This application is significant in medicinal chemistry for the development of new pharmaceuticals.
Hydrogen Bonding Studies
The compound’s ability to form strong intermolecular hydrogen bonds has been a subject of study . These hydrogen bonds are essential for the formation of crystal packing and can influence the solubility and reactivity of the compound in various solvents, which is important for its application in material science and drug formulation.
Vibrational Spectroscopy
The vibrational modes of the compound have been analyzed, and it’s found that N-H and C=O vibrational bands suffer a blue-shift due to intermolecular hydrogen bonds . This application is important in spectroscopy and helps in the identification and characterization of compounds.
Solvent Effects on Molecular Structure
Optimization in solution shows that the strength of the intermolecular hydrogen bonds decreases exponentially with the dielectric continuum of the solvent used . This study is crucial for understanding how the compound behaves in different solvents, which can be applied in chemical synthesis and drug delivery systems.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-inflammatory activity , suggesting that this compound may also target inflammatory pathways.
Mode of Action
It’s worth noting that similar compounds have shown anti-inflammatory activity . These compounds typically work by inhibiting the production of pro-inflammatory mediators, thereby reducing inflammation.
Biochemical Pathways
Based on the anti-inflammatory activity of similar compounds , it can be inferred that this compound may affect pathways related to inflammation, such as the cyclooxygenase pathway.
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory activity , suggesting that this compound may also have potential anti-inflammatory effects.
properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-14-8-7-11(9-15(14)22-2)10-17-18-16(20)12-5-3-4-6-13(12)19/h3-10,19H,1-2H3,(H,18,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUGVLSCOJVOQA-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

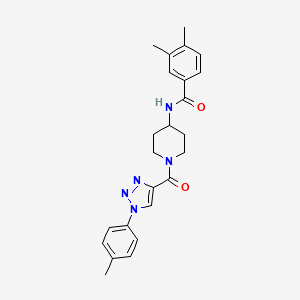
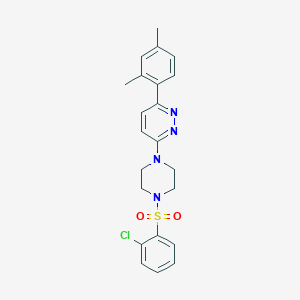
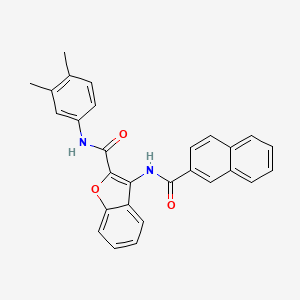

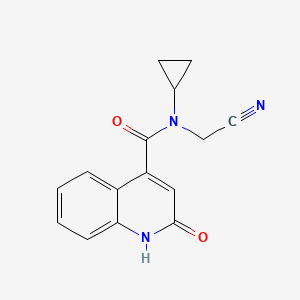
![4-(4-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2870694.png)

![2-Chloro-N-[2-(2-phenyl-1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B2870701.png)
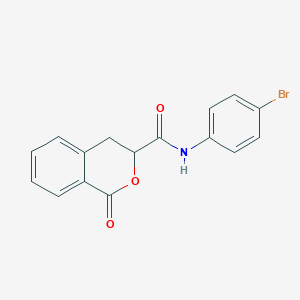
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2870704.png)
![(Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2870705.png)
![2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2870706.png)
